molecular formula C13H21NO6 B13247710 1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13247710
M. Wt: 287.31 g/mol
InChI Key: ISAGUNGNBDNNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid is a complex organic compound that plays a significant role in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methoxy-oxoethyl group. Its chemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to enhance the efficiency of the synthesis. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential and to design more effective derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules and a subject of interest in scientific research .

Properties

IUPAC Name

4-(2-methoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-7-8(6-10(15)19-4)5-9(14)11(16)17/h8-9H,5-7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAGUNGNBDNNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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